molecular formula C18H19N5O2 B6137955 6-[1-(1H-benzimidazol-1-ylacetyl)piperidin-4-yl]pyrimidin-4(3H)-one

6-[1-(1H-benzimidazol-1-ylacetyl)piperidin-4-yl]pyrimidin-4(3H)-one

Cat. No. B6137955
M. Wt: 337.4 g/mol
InChI Key: ATEHGSKCEGWTLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[1-(1H-benzimidazol-1-ylacetyl)piperidin-4-yl]pyrimidin-4(3H)-one, also known as BPIP, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of pyrimidinones and has shown promising results in various preclinical studies.

Scientific Research Applications

6-[1-(1H-benzimidazol-1-ylacetyl)piperidin-4-yl]pyrimidin-4(3H)-one has shown potential therapeutic applications in various fields of research. It has been studied extensively for its anti-inflammatory, anti-cancer, and neuroprotective properties. 6-[1-(1H-benzimidazol-1-ylacetyl)piperidin-4-yl]pyrimidin-4(3H)-one has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. 6-[1-(1H-benzimidazol-1-ylacetyl)piperidin-4-yl]pyrimidin-4(3H)-one has also been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.

Mechanism of Action

The mechanism of action of 6-[1-(1H-benzimidazol-1-ylacetyl)piperidin-4-yl]pyrimidin-4(3H)-one is not fully understood. However, it has been proposed that 6-[1-(1H-benzimidazol-1-ylacetyl)piperidin-4-yl]pyrimidin-4(3H)-one exerts its effects through the inhibition of NF-κB activation. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cancer, and apoptosis. 6-[1-(1H-benzimidazol-1-ylacetyl)piperidin-4-yl]pyrimidin-4(3H)-one has been shown to inhibit the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, leading to the inhibition of NF-κB activation.
Biochemical and Physiological Effects:
6-[1-(1H-benzimidazol-1-ylacetyl)piperidin-4-yl]pyrimidin-4(3H)-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 6-[1-(1H-benzimidazol-1-ylacetyl)piperidin-4-yl]pyrimidin-4(3H)-one has also been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage. 6-[1-(1H-benzimidazol-1-ylacetyl)piperidin-4-yl]pyrimidin-4(3H)-one has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-[1-(1H-benzimidazol-1-ylacetyl)piperidin-4-yl]pyrimidin-4(3H)-one in lab experiments is its low toxicity. 6-[1-(1H-benzimidazol-1-ylacetyl)piperidin-4-yl]pyrimidin-4(3H)-one has been shown to have low toxicity in vitro and in vivo, making it a safe candidate for further development. However, one of the limitations of using 6-[1-(1H-benzimidazol-1-ylacetyl)piperidin-4-yl]pyrimidin-4(3H)-one is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the development of 6-[1-(1H-benzimidazol-1-ylacetyl)piperidin-4-yl]pyrimidin-4(3H)-one. One of the future directions is to study the efficacy of 6-[1-(1H-benzimidazol-1-ylacetyl)piperidin-4-yl]pyrimidin-4(3H)-one in animal models of inflammation, cancer, and neurodegenerative diseases. Another future direction is to study the pharmacokinetics and pharmacodynamics of 6-[1-(1H-benzimidazol-1-ylacetyl)piperidin-4-yl]pyrimidin-4(3H)-one in vivo. Additionally, the development of analogs of 6-[1-(1H-benzimidazol-1-ylacetyl)piperidin-4-yl]pyrimidin-4(3H)-one with improved solubility and potency is another future direction for the development of this compound.
Conclusion:
In conclusion, 6-[1-(1H-benzimidazol-1-ylacetyl)piperidin-4-yl]pyrimidin-4(3H)-one is a small molecule that has shown promising results in various preclinical studies. It has potential therapeutic applications in the fields of inflammation, cancer, and neuroprotection. 6-[1-(1H-benzimidazol-1-ylacetyl)piperidin-4-yl]pyrimidin-4(3H)-one exerts its effects through the inhibition of NF-κB activation. 6-[1-(1H-benzimidazol-1-ylacetyl)piperidin-4-yl]pyrimidin-4(3H)-one has low toxicity in vitro and in vivo, making it a safe candidate for further development. However, its limited solubility in water can make it difficult to administer in vivo. There are several future directions for the development of 6-[1-(1H-benzimidazol-1-ylacetyl)piperidin-4-yl]pyrimidin-4(3H)-one, including studying its efficacy in animal models and developing analogs with improved solubility and potency.

Synthesis Methods

6-[1-(1H-benzimidazol-1-ylacetyl)piperidin-4-yl]pyrimidin-4(3H)-one can be synthesized through a multistep process starting from commercially available starting materials. The synthesis of 6-[1-(1H-benzimidazol-1-ylacetyl)piperidin-4-yl]pyrimidin-4(3H)-one involves the condensation of 4-(4-aminobutyl)-1-piperidinecarboxylic acid with 1H-benzimidazole-1-acetic acid followed by cyclization with ethyl orthoformate. The resulting product is then subjected to various purification steps to obtain the final product with high purity.

properties

IUPAC Name

4-[1-[2-(benzimidazol-1-yl)acetyl]piperidin-4-yl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c24-17-9-15(19-11-20-17)13-5-7-22(8-6-13)18(25)10-23-12-21-14-3-1-2-4-16(14)23/h1-4,9,11-13H,5-8,10H2,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEHGSKCEGWTLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=O)NC=N2)C(=O)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-[2-(benzimidazol-1-yl)acetyl]piperidin-4-yl]-1H-pyrimidin-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.